molecular formula C16H18N2O2 B11097471 (4Z)-3-benzyl-N-hydroxy-6,6-dimethyl-6,7-dihydro-1,2-benzoxazol-4(5H)-imine

(4Z)-3-benzyl-N-hydroxy-6,6-dimethyl-6,7-dihydro-1,2-benzoxazol-4(5H)-imine

Cat. No.: B11097471
M. Wt: 270.33 g/mol
InChI Key: OJJACGOYDBXDRD-LGMDPLHJSA-N
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Description

(4Z)-3-benzyl-N-hydroxy-6,6-dimethyl-6,7-dihydro-1,2-benzoxazol-4(5H)-imine is a complex organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by its unique structural features, including a benzyl group, a hydroxy group, and a dimethyl-substituted dihydrobenzoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-3-benzyl-N-hydroxy-6,6-dimethyl-6,7-dihydro-1,2-benzoxazol-4(5H)-imine typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 2,2-dimethyl-1,3-propanediol to form an intermediate, which is then cyclized with hydroxylamine to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(4Z)-3-benzyl-N-hydroxy-6,6-dimethyl-6,7-dihydro-1,2-benzoxazol-4(5H)-imine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of a benzoxazole ketone.

    Reduction: Formation of a benzoxazole amine.

    Substitution: Formation of various substituted benzoxazoles depending on the substituent used.

Scientific Research Applications

(4Z)-3-benzyl-N-hydroxy-6,6-dimethyl-6,7-dihydro-1,2-benzoxazol-4(5H)-imine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of (4Z)-3-benzyl-N-hydroxy-6,6-dimethyl-6,7-dihydro-1,2-benzoxazol-4(5H)-imine involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity to hydrophobic pockets within proteins. Additionally, the imine group can participate in nucleophilic addition reactions, altering the function of target molecules.

Comparison with Similar Compounds

Similar Compounds

    (4E)-3-benzyl-N-hydroxy-6,6-dimethyl-6,7-dihydro-1,2-benzoxazol-4(5H)-imine: Similar structure but with a different configuration at the imine double bond.

    6,6-dimethyl-6,7-dihydro-1,2-benzoxazol-4(5H)-one: Lacks the benzyl and hydroxy groups.

    3-benzyl-6,6-dimethyl-6,7-dihydro-1,2-benzoxazol-4(5H)-amine: Contains an amine group instead of an imine.

Uniqueness

(4Z)-3-benzyl-N-hydroxy-6,6-dimethyl-6,7-dihydro-1,2-benzoxazol-4(5H)-imine is unique due to its specific configuration and combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and imine groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

(NZ)-N-(3-benzyl-6,6-dimethyl-5,7-dihydro-1,2-benzoxazol-4-ylidene)hydroxylamine

InChI

InChI=1S/C16H18N2O2/c1-16(2)9-13(17-19)15-12(18-20-14(15)10-16)8-11-6-4-3-5-7-11/h3-7,19H,8-10H2,1-2H3/b17-13-

InChI Key

OJJACGOYDBXDRD-LGMDPLHJSA-N

Isomeric SMILES

CC1(CC2=C(/C(=N\O)/C1)C(=NO2)CC3=CC=CC=C3)C

Canonical SMILES

CC1(CC2=C(C(=NO)C1)C(=NO2)CC3=CC=CC=C3)C

Origin of Product

United States

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